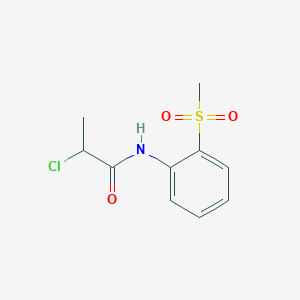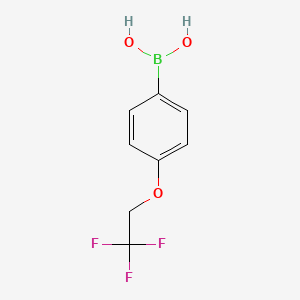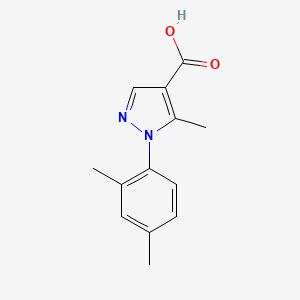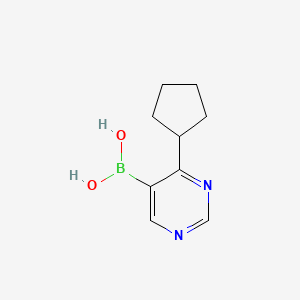
(4-环戊基嘧啶-5-基)硼酸
描述
(4-Cyclopentylpyrimidin-5-yl)boronic acid, also known as CPBA, is a boronic acid compound that has a wide range of applications in scientific research. It is widely used in chemical synthesis, biochemistry, and pharmaceuticals. CPBA is known for its unique properties, such as its high reactivity, low toxicity, and low volatility. In recent years, CPBA has become increasingly popular due to its versatile applications in scientific research.
科学研究应用
药物递送系统
硼基材料,包括硼酸,已用于开发刺激响应型药物递送系统。这些系统可以以受控的方式释放活性药物物质,以产生所需的治疗效果。 硼酸能够对特定刺激(pH、光、谷胱甘肽、葡萄糖或温度)做出反应,从而可以精确控制药物释放 .
硼酸衍生物的合成
硼酸及其螯合物衍生物是有机硼烷化合物的一个子类,用于交叉偶联反应、催化、药物化学、聚合物或光电子材料。 二芳基硼酸及其四配位类似物的合成近年来取得了进展 .
传感应用
硼酸,包括(4-环戊基嘧啶-5-基)硼酸,可以与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用。 这种性质使其在各种传感应用中具有实用性,这些应用可以是均相测定或非均相检测 .
催化
硼酸,包括(4-环戊基嘧啶-5-基)硼酸,已用于催化。 与硼酸相比,它们增强的路易斯酸性使它们在该领域中特别有用 .
生物活性化合物
硼酸已被用作生物活性化合物。 它们独特的性质和反应活性使其适合用于生物学应用 .
材料科学
有机硼化合物,包括硼酸,被认为是现代有机化学中构建碳-碳或碳-杂原子键的支柱。 它们还用于许多横向领域,包括材料科学 .
作用机制
Target of Action
Boronic acids are generally known to interact with various biological targets, often acting as reversible covalent inhibitors .
Mode of Action
(4-Cyclopentylpyrimidin-5-yl)boronic acid, like other boronic acids, is likely to interact with its targets through covalent bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
The compound’s molecular weight is 19202 g/mol , which could influence its bioavailability.
Result of Action
The compound’s potential to form covalent bonds with biological targets could result in the inhibition of these targets, leading to downstream effects .
实验室实验的优点和局限性
The main advantage of using (4-Cyclopentylpyrimidin-5-yl)boronic acid in lab experiments is its high reactivity, low toxicity, and low volatility. This makes it a safe and reliable reagent for a variety of reactions. Additionally, (4-Cyclopentylpyrimidin-5-yl)boronic acid is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of using (4-Cyclopentylpyrimidin-5-yl)boronic acid is that it is not as stable as some other boronic acids, and it can degrade over time.
未来方向
There are a number of potential future directions for the use of (4-Cyclopentylpyrimidin-5-yl)boronic acid in scientific research. One area of research is in the development of new catalysts for chemical synthesis. (4-Cyclopentylpyrimidin-5-yl)boronic acid could be used to develop new catalysts for a variety of reactions, such as peptide bond formation, the formation of cyclic compounds, and the formation of heterocyclic compounds. Another area of research is in the development of new pharmaceuticals. (4-Cyclopentylpyrimidin-5-yl)boronic acid could be used as an inhibitor of enzymes or as a ligand for binding to proteins, which could lead to the development of new drugs. Additionally, (4-Cyclopentylpyrimidin-5-yl)boronic acid could be used to develop new imaging agents or contrast agents for medical imaging. Finally, (4-Cyclopentylpyrimidin-5-yl)boronic acid could be used to develop new materials for use in a variety of applications, such as sensors, fuel cells, and batteries.
生化分析
Biochemical Properties
(4-Cyclopentylpyrimidin-5-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of molecular recognition and enzyme inhibition. This compound interacts with enzymes that possess active sites containing diol groups. The boronic acid moiety forms a reversible covalent bond with the diol groups, leading to the inhibition of enzyme activity. For example, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit serine proteases by binding to the serine residue in the active site, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, (4-Cyclopentylpyrimidin-5-yl)boronic acid has been shown to interfere with the phosphatidylinositol bisphosphate signaling pathway, leading to altered cellular responses . Additionally, it can affect gene expression by inhibiting transcription factors that rely on diol-containing cofactors for their activity.
Molecular Mechanism
The molecular mechanism of action of (4-Cyclopentylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction leads to enzyme inhibition or activation, depending on the specific enzyme and context. For instance, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit enzymes like serine proteases by binding to the serine residue in the active site, thereby blocking substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors that require diol-containing cofactors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Cyclopentylpyrimidin-5-yl)boronic acid remains stable under physiological conditions for extended periods, allowing for sustained enzyme inhibition and cellular modulation . Prolonged exposure may lead to gradual degradation, reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of (4-Cyclopentylpyrimidin-5-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4-Cyclopentylpyrimidin-5-yl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
(4-Cyclopentylpyrimidin-5-yl)boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered metabolite levels. For example, (4-Cyclopentylpyrimidin-5-yl)boronic acid can inhibit enzymes involved in glycolysis, resulting in changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of (4-Cyclopentylpyrimidin-5-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion or active transport mechanisms. Once inside the cell, (4-Cyclopentylpyrimidin-5-yl)boronic acid can interact with intracellular binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of (4-Cyclopentylpyrimidin-5-yl)boronic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, (4-Cyclopentylpyrimidin-5-yl)boronic acid may localize to the nucleus, where it interacts with transcription factors and modulates gene expression .
属性
IUPAC Name |
(4-cyclopentylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-11-6-12-9(8)7-3-1-2-4-7/h5-7,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKOTZWYXJYXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674506 | |
| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-80-2 | |
| Record name | B-(4-Cyclopentyl-5-pyrimidinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyclopentylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)
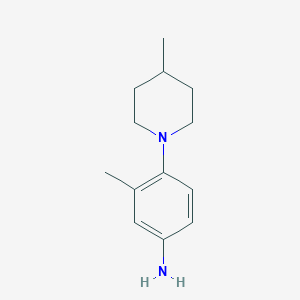

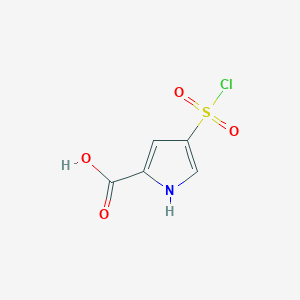
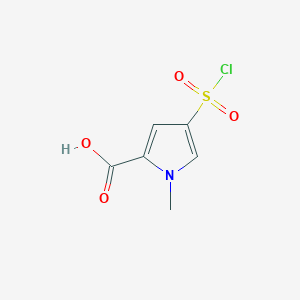
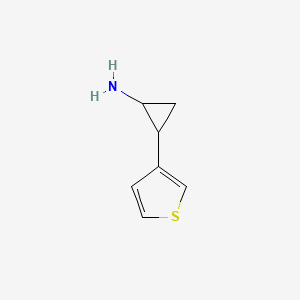
![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)

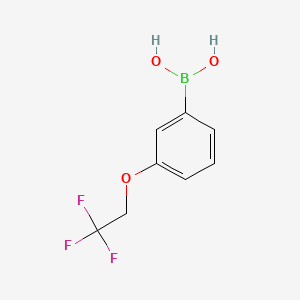
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
